
5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine
Overview
Description
5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a benzyloxy group at position 5 and a piperazine ring at position 2. It serves as a key intermediate in synthesizing bioactive molecules, particularly those targeting neurological or enzymatic pathways.
Synthesis: The compound is synthesized via nucleophilic aromatic substitution, where piperazine reacts with 5-benzyloxy-2-chloropyrimidine in toluene under reflux conditions, using triethylamine (Et₃N) as a base . Subsequent hydrogenolysis of the benzyloxy group using Pd(OH)₂/C under H₂ yields 2-(piperazin-1-yl)pyrimidin-5-ol, highlighting its role as a precursor for hydroxylated derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.
Attachment of the Piperazin-1-yl Group: The piperazin-1-yl group can be attached through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The benzyloxy and piperazin-1-yl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for the development of novel pharmaceutical agents. Its structural properties allow it to be modified to enhance potency and selectivity against various biological targets, particularly in the treatment of central nervous system (CNS) disorders. The ability to interact with neurotransmitter receptors and other molecular targets positions it as a candidate for further drug development .
Biological Research
5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is utilized in studies focusing on enzyme inhibition and receptor binding . Its interactions with biological macromolecules are crucial for understanding its pharmacological profile. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . The compound's ability to modulate COX-2 activity suggests potential applications in anti-inflammatory therapies.
Industrial Applications
In addition to its medicinal uses, this compound is employed in the synthesis of advanced materials and as an intermediate in chemical processes. Its versatility allows researchers to explore various synthetic pathways leading to new chemical entities .
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory effects. A review highlighted that certain derivatives effectively suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This finding underscores the compound's potential as a lead structure for developing new anti-inflammatory agents.
CNS Agent Development
Research indicates that this compound can be modified to create compounds targeting CNS disorders. Interaction studies have revealed its engagement with neurotransmitter receptors, suggesting its application in treating conditions such as depression and anxiety . Further investigations into structure-activity relationships (SAR) are essential for optimizing these derivatives for clinical use.
Comparative Analysis of Structural Derivatives
The following table summarizes selected compounds structurally related to this compound, highlighting their unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | Similar piperazine and pyrimidine structure | Potentially different receptor affinity |
5-(Chloromethyl)-2-(piperazin-1-yl)pyrimidine | Chloromethyl substitution | May exhibit different reactivity profiles |
6-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | Benzyloxy at position 6 | Altered biological activity due to position change |
This table illustrates how minor modifications can significantly influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and piperazin-1-yl groups can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features :
- Pyrimidine core : Provides a planar, aromatic scaffold for π-π interactions.
- Benzyloxy group : Enhances lipophilicity and serves as a protective group for hydroxyl functionalities.
- Piperazine ring : Introduces basicity and hydrogen-bonding capabilities, critical for receptor binding.
Comparison with Structural Analogues
The piperazine-pyrimidine backbone is versatile, allowing modifications that alter physicochemical properties and biological activity. Below is a comparative analysis of key analogues:
Key Observations:
The chloro-substituent in 2b may enhance lipophilicity and membrane permeability. Crystallographic data confirms planar geometry, favoring intercalation with biomolecules. Acetic acid derivative: The carboxylic acid group introduces polarity, enhancing aqueous solubility for intravenous formulations .
Synthetic Efficiency :
- Urea derivatives exhibit higher yields (74.9–78.3%) compared to the acetic acid derivative (65%), possibly due to optimized coupling conditions .
- The benzodioxole analogue achieves 86% purity via a one-step reductive amination, underscoring the efficiency of piperazine-aldehyde reactions .
Target Specificity: The trione derivative () inhibits MMP2/MMP9, enzymes implicated in cancer metastasis, suggesting that bulky substituents (e.g., phenoxyphenyl) enhance enzymatic selectivity . Parent compound’s lack of reported bioactivity highlights its role as a synthetic intermediate rather than a therapeutic agent.
Biological Activity
5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with a benzyloxy group at the 5-position and a piperazinyl group at the 2-position. Its molecular formula is C₁₅H₁₈N₄O. The structural features suggest potential interactions with various biological targets, particularly in the central nervous system (CNS) and oncology.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- CNS Activity : The compound has been studied for its potential as a CNS agent, contributing to the development of drugs targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, although it primarily serves as an intermediate in synthesizing more complex CNS agents.
- Antitumor Properties : Preliminary studies suggest that this compound may have antitumor effects, impacting cancer cell proliferation pathways. Interaction studies have indicated its engagement with receptors involved in these pathways .
While specific mechanisms of action for this compound remain to be fully elucidated, its structural characteristics imply several possible modes of action:
- Receptor Interaction : The compound may interact with neurotransmitter receptors and other cellular targets implicated in cancer progression .
- Inhibition Studies : In vitro studies have shown varying degrees of inhibition against cancer cell lines, suggesting that it may induce apoptosis or inhibit cell cycle progression in malignant cells .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities of selected derivatives:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | Similar piperazine and pyrimidine structure | Potentially different receptor affinity |
5-(Chloromethyl)-2-(piperazin-1-yl)pyrimidine | Chloromethyl substitution instead of benzyloxy | May exhibit different reactivity profiles |
6-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | Benzyloxy at position 6 instead of 5 | Altered biological activity due to position change |
These comparisons highlight how minor structural variations can lead to significant differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activities associated with pyrimidine derivatives, including those similar to this compound:
- Anticancer Activity : A study reported that certain pyrimidine derivatives exhibited cytotoxic effects against human cancer cell lines. For instance, compounds derived from similar structures showed selective toxicity against colorectal and breast cancer cells at low concentrations .
- Neuroprotective Effects : Research has indicated that some pyrimidine derivatives possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases .
- Antimicrobial Activity : Preliminary data suggest that certain derivatives demonstrate antimicrobial properties against various pathogens, indicating a broader therapeutic application beyond oncology .
Q & A
Basic Questions
Q. What spectroscopic and analytical techniques are essential for characterizing 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the substitution pattern of the pyrimidine ring and benzyloxy group. Analyze coupling constants to verify spatial relationships (e.g., piperazine ring conformation) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm the presence of the benzyloxy-piperazine moiety .
- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, grow crystals in polar solvents (e.g., ethanol/water mixtures) and determine unit cell parameters (e.g., space group Pccn, as seen in analogs) .
Q. What is a standard synthetic route for this compound?
- Procedure :
Starting Material : React 2-(piperazin-1-yl)pyrimidine with benzyl bromide or benzyl chloride under basic conditions (e.g., KCO in DMF or acetonitrile).
Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (≥95% purity target) .
Yield Enhancement : Use excess benzylating agent (1.2–1.5 equivalents) and reflux for 12–24 hours to maximize substitution at the 5-position .
Q. What safety precautions are critical when handling this compound?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to mitigate respiratory irritation (H335 risk). Store in airtight containers (P233 precaution) .
- Waste Disposal : Classify as hazardous organic waste and incinerate via approved facilities .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Analysis Strategy :
- Compare experimental unit cell parameters (e.g., a = 21.3085 Å, b = 18.6249 Å for analogs) with computational models (DFT or molecular mechanics) to validate bond angles and torsional strain .
- Assess hydrogen bonding networks (e.g., N–H···O interactions) to explain stability of specific conformers .
- Use R factor (<0.05) and data-to-parameter ratio (>10:1) to ensure refinement reliability .
Q. How to design pharmacological assays based on structural analogs of this compound?
- Approach :
- Receptor Binding Assays : Screen for dopamine D2/D3 receptor affinity (inspired by piribedil analogs) using radioligand displacement (e.g., -spiperone) .
- Cellular Uptake Studies : Evaluate blood-brain barrier permeability via Caco-2 cell monolayers, correlating logP values (predicted ≈2.5) with experimental results .
- In Vivo Models : Test antiparkinsonian efficacy in 6-OHDA-lesioned rodents, measuring rotational behavior and striatal dopamine levels .
Q. How to troubleshoot low yields in the benzyloxy substitution reaction?
- Diagnostic Steps :
- Byproduct Identification : Use LC-MS to detect competing N-alkylation or piperazine ring degradation.
- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the pyrimidine oxygen .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation .
Q. How to analyze discrepancies in melting points across synthetic batches?
- Root Cause Investigation :
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms.
- Purity Assessment : Use HPLC to quantify residual solvents or unreacted starting materials affecting melting ranges .
- Counterion Effects : If isolating as a salt (e.g., hydrochloride), confirm stoichiometry via elemental analysis .
Properties
IUPAC Name |
5-phenylmethoxy-2-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-20-14-10-17-15(18-11-14)19-8-6-16-7-9-19/h1-5,10-11,16H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCDQKNRWBVNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384382 | |
Record name | 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87789-61-5 | |
Record name | 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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